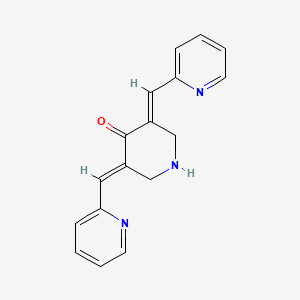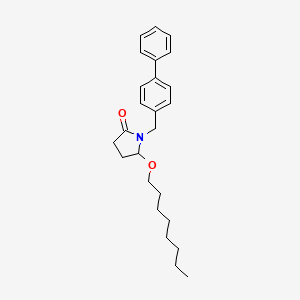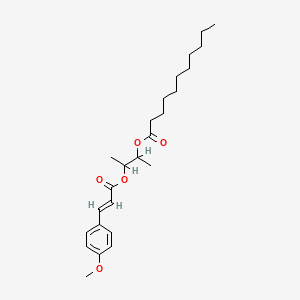![molecular formula C20H25ClN2O3S2 B12736120 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride CAS No. 41932-10-9](/img/structure/B12736120.png)
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride, also known as Clozapine N-oxide, is a synthetic compound primarily used in biomedical research. It is a ligand that activates engineered G protein-coupled receptors (GPCRs) called “designer receptors exclusively activated by designer drugs” (DREADDs). This allows researchers to study GPCR signaling control in vitro and in vivo .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride involves several steps. One common method includes the oxidation of clozapine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in bulk and then purified using techniques like recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its parent compound, clozapine.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, methanol, water
Major Products Formed
Oxidation: Higher oxidation states of the compound.
Reduction: Clozapine.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a tool to study GPCR signaling pathways.
Biology: Helps in understanding cellular signaling mechanisms.
Medicine: Used in the development of new therapeutic strategies targeting GPCRs.
Industry: Employed in the production of research chemicals and pharmaceuticals
Wirkmechanismus
The compound exerts its effects by binding to and activating DREADD receptors, which are engineered GPCRs. These receptors are designed to respond exclusively to synthetic ligands like 5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride. Upon activation, these receptors initiate specific intracellular signaling pathways, allowing researchers to study the effects of GPCR activation in a controlled manner .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clozapine: The parent compound, used as an antipsychotic medication.
Compound 21 (C21): An alternative DREADD ligand with more affinity and faster kinetics.
Deschloroclozapine (DCZ): Another DREADD ligand with improved properties.
Uniqueness
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzobbenzothiepine 11-oxide;hydrochloride is unique due to its selective activation of DREADD receptors, making it an invaluable tool in chemogenetic studies. Its ability to cross the blood-brain barrier and its pharmacologically inert nature further enhance its utility in research .
Eigenschaften
CAS-Nummer |
41932-10-9 |
|---|---|
Molekularformel |
C20H25ClN2O3S2 |
Molekulargewicht |
441.0 g/mol |
IUPAC-Name |
5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride |
InChI |
InChI=1S/C20H24N2O3S2.ClH/c1-22(23)11-9-21(10-12-22)18-13-15-5-3-4-6-19(15)27(25)20-8-7-16(26(2)24)14-17(18)20;/h3-8,14,18H,9-13H2,1-2H3;1H |
InChI-Schlüssel |
ZERVUWDSZQFLSE-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCN(CC1)C2CC3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)C)[O-].Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


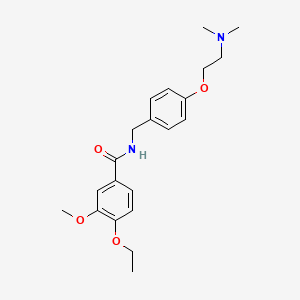
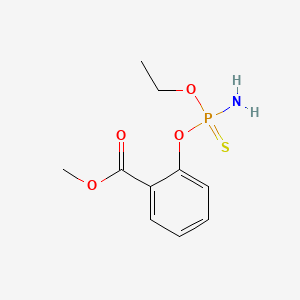


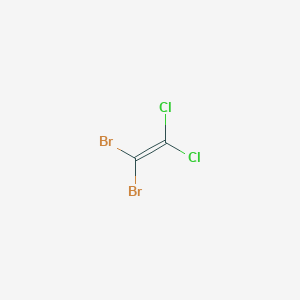

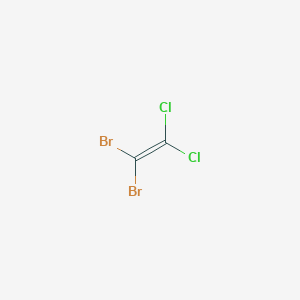
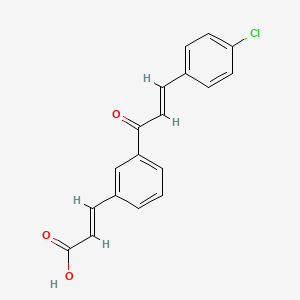
![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
